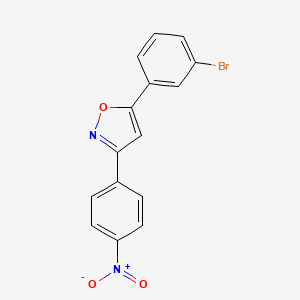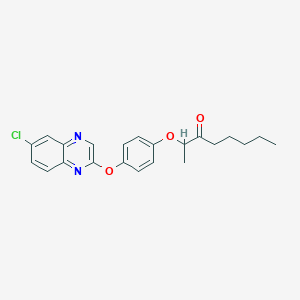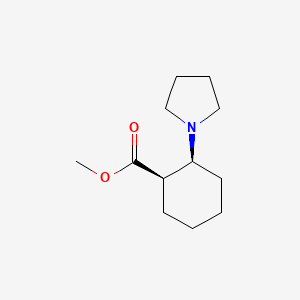![molecular formula C6H9NO3S B12907029 5-[(Ethanesulfinyl)methyl]-1,2-oxazol-3(2H)-one CAS No. 89661-23-4](/img/structure/B12907029.png)
5-[(Ethanesulfinyl)methyl]-1,2-oxazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one is a heterocyclic compound featuring an isoxazole ring with an ethylsulfinylmethyl substituent. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one typically involves the cycloaddition of nitrile oxides with alkenesThe reaction conditions often require a catalyst such as copper(I) or ruthenium(II) to facilitate the process .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including 5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one, often involve metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts . Microwave-assisted synthesis is one such method that has been explored for its efficiency and eco-friendliness.
化学反応の分析
Types of Reactions
5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be further oxidized to a sulfone.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
Oxidation: Produces sulfone derivatives.
Reduction: Leads to the formation of reduced isoxazole derivatives.
Substitution: Results in various substituted isoxazole compounds.
科学的研究の応用
5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
5-Methyl-3-isoxazolamine: Another isoxazole derivative with similar structural features.
N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides: Compounds with similar biological activities.
Uniqueness
5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one is unique due to its ethylsulfinylmethyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
89661-23-4 |
|---|---|
分子式 |
C6H9NO3S |
分子量 |
175.21 g/mol |
IUPAC名 |
5-(ethylsulfinylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C6H9NO3S/c1-2-11(9)4-5-3-6(8)7-10-5/h3H,2,4H2,1H3,(H,7,8) |
InChIキー |
NCSXTFKPXUXJQS-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)CC1=CC(=O)NO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one](/img/structure/B12906954.png)



![5-[(4-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906980.png)
![1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone](/img/structure/B12906986.png)

![1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline](/img/structure/B12906993.png)



